molecular formula C19H26N2O B2743138 N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide CAS No. 2411267-51-9

N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide

Cat. No.: B2743138
CAS No.: 2411267-51-9
M. Wt: 298.43
InChI Key: PGMRZAUMJCAIFB-UHFFFAOYSA-N
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Description

N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide typically involves multiple steps. One common method includes the reaction of cyclohexylmethylamine with a benzyl halide to form an intermediate, which is then reacted with but-2-ynoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-cyclohexyl-N-methylbenzylamine: Shares structural similarities but differs in the functional groups attached to the phenyl ring.

    N-Methylcyclohexylamine: Similar cyclohexyl and methylamine moieties but lacks the phenyl and but-2-ynamide groups.

Uniqueness

N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide is unique due to its combination of cyclohexyl, phenyl, and but-2-ynamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-3-9-19(22)20-14-16-10-7-8-11-17(16)15-21(2)18-12-5-4-6-13-18/h7-8,10-11,18H,4-6,12-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMRZAUMJCAIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=CC=C1CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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